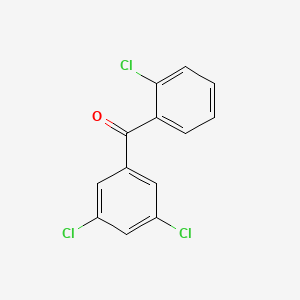

2,3',5'-Trichlorobenzophenone

説明

Structure

3D Structure

特性

IUPAC Name |

(2-chlorophenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACCHVJRIBUSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactions of 2,3 ,5 Trichlorobenzophenone

Established Synthetic Pathways for 2,3',5'-Trichlorobenzophenone Analogues

The traditional synthesis of this compound would most logically proceed via a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry for forming carbon-carbon bonds. wikipedia.orgrsc.org This involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst.

The most direct precursor-based strategy for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with 3,5-dichlorobenzoyl chloride. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃). rsc.orglibretexts.org

The choice of reactants is critical for obtaining the desired isomer. In this proposed synthesis, the two chlorine atoms on the benzoyl chloride direct the substitution pattern on one of the aromatic rings, while the single chlorine on the other benzene (B151609) ring influences the position of acylation. The chlorine atom on chlorobenzene is an ortho-, para-directing group, meaning it will direct the incoming acyl group to the positions adjacent (ortho) and opposite (para) to it. youtube.com However, due to steric hindrance from the chlorine atom, the para-substituted product is generally favored. youtube.com To obtain the this compound isomer, the acylation would need to occur at the ortho position of chlorobenzene.

The reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, play a crucial role in the yield and isomeric distribution of the products. The effects of these parameters on the benzoylation of chlorobenzene have been studied, providing valuable insights into the synthesis of chlorinated benzophenones. rsc.org

Table 1: Representative Reaction Conditions for the Friedel-Crafts Benzoylation of Chlorobenzene

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Major Product(s) | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Nitrobenzene | 25 | Not Specified | p-chlorobenzophenone (major), o-chlorobenzophenone, m-chlorobenzophenone | rsc.org |

| AlCl₃ | Carbon disulfide | Reflux | Not Specified | p-chlorobenzophenone | rsc.org |

| FeCl₃ | Propylene (B89431) carbonate | Not Specified | Not Specified | Aromatic ketones | nih.gov |

This table is generated based on data from analogous reactions and serves as an illustrative guide for the synthesis of this compound.

For the specific synthesis of this compound, the reaction would be as follows:

3,5-Dichlorobenzoyl chloride + Chlorobenzene --(AlCl₃)--> this compound + HCl

Achieving high selectivity for the ortho-acylation of chlorobenzene can be challenging due to the electronic and steric effects of the chlorine substituent.

An alternative to the direct Friedel-Crafts acylation is the synthesis of this compound through functional group interconversion or selective halogenation of a pre-existing benzophenone (B1666685) core.

Selective Halogenation: This strategy would start with a less chlorinated benzophenone and introduce chlorine atoms at the desired positions. The challenge lies in controlling the regioselectivity of the halogenation reaction. The existing substituents on the benzophenone rings will direct the position of further chlorination. For instance, the carbonyl group is a meta-directing group, while existing chlorine atoms are ortho-, para-directing. The interplay of these directing effects would need to be carefully considered to achieve the desired 2,3',5'-trichloro substitution pattern. Selective halogenation can be influenced by the choice of chlorinating agent, catalyst, and reaction conditions.

Development of Novel and Green Synthesis Techniques for Chlorinated Benzophenones

Traditional Friedel-Crafts acylation often requires stoichiometric amounts of Lewis acid catalysts, which generate significant amounts of corrosive and hazardous waste upon workup. nih.gov This has driven the development of more environmentally friendly or "green" synthetic methods.

Catalytic Friedel-Crafts Acylation: A key development is the use of catalytic amounts of Lewis acids. Iron(III) chloride (FeCl₃) in propylene carbonate has been shown to be an effective and greener alternative for the acylation of activated arenes. nih.gov The use of a recyclable catalyst and a more benign solvent significantly improves the environmental footprint of the synthesis.

Ionic Liquids: Ionic liquids have emerged as promising green solvents and catalysts for Friedel-Crafts reactions. liv.ac.ukbeilstein-journals.orggoogle.comresearchgate.netacs.org They can act as both the solvent and the catalyst, and in many cases, can be recycled and reused. For example, imidazolium-based ionic liquids have demonstrated high activity and selectivity in Friedel-Crafts acylations. researchgate.net The use of metal triflates in ionic liquids has also been explored, showing high conversion rates and regioselectivity. liv.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate organic reactions, often leading to shorter reaction times and higher yields. ruc.dk The application of microwave heating to Friedel-Crafts acylation, particularly in conjunction with green catalysts like bismuth triflate, presents a rapid and efficient method for the synthesis of benzophenones. ruc.dk

Table 2: Comparison of Traditional and Green Synthesis Approaches for Benzophenones

| Feature | Traditional Friedel-Crafts Acylation | Green Synthesis Approaches |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic FeCl₃, Bismuth triflate, Zeolites |

| Solvent | Chlorinated hydrocarbons, Nitrobenzene | Propylene carbonate, Ionic liquids, Solvent-free |

| Waste Generation | High (acidic, corrosive) | Low |

| Reaction Conditions | Often harsh | Milder, use of microwave irradiation |

| Catalyst Recyclability | No | Yes |

This table provides a general comparison and specific advantages of green methodologies may vary depending on the specific reaction.

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling product distribution. The formation of this compound via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. libretexts.orgksu.edu.sajove.com

The key steps in the mechanism are:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride (3,5-dichlorobenzoyl chloride) to form a highly electrophilic acylium ion. This is typically the rate-determining step. ksu.edu.sa

Electrophilic Attack: The acylium ion is then attacked by the π-electrons of the aromatic ring (chlorobenzene) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.com

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated in this step. jove.com

The rate of the Friedel-Crafts acylation is influenced by several factors, including the nature of the substrate, the acylating agent, the catalyst, and the solvent. For the synthesis of this compound, the presence of deactivating chloro groups on both the benzoyl chloride and the chlorobenzene substrate would be expected to slow down the reaction rate compared to the acylation of unsubstituted benzene.

Kinetic studies on the Friedel-Crafts sulfonylation of chlorobenzene have been conducted, providing insights into the electronic effects of the chlorine substituent on the reaction rate. acs.org Similar studies on the acylation reaction would be necessary to quantify the reactivity of chlorobenzene with 3,5-dichlorobenzoyl chloride.

In the synthesis of this compound via Friedel-Crafts acylation, the primary stereochemical consideration is the regioselectivity of the electrophilic attack on the chlorobenzene ring. As mentioned earlier, the chlorine substituent is ortho-, para-directing. The ratio of ortho to para isomers is influenced by a combination of electronic and steric factors.

While the para position is generally favored due to reduced steric hindrance, the formation of the ortho isomer is necessary to obtain this compound. The reaction conditions can be manipulated to some extent to influence this ratio. For instance, the choice of solvent and catalyst can affect the steric bulk of the electrophilic complex and thereby influence the regioselectivity. rsc.org A detailed study of the benzoylation of chlorobenzene showed that the proportion of the ortho isomer can range from 3-12% depending on the reaction conditions. rsc.org

Environmental Distribution and Transport of 2,3 ,5 Trichlorobenzophenone

Occurrence and Detection in Diverse Environmental Compartments

Direct monitoring data for 2,3',5'-Trichlorobenzophenone in the environment is scarce. The potential for its presence in various environmental matrices can be inferred from research on similar chemical structures.

There are no specific studies detailing the detection of this compound in aquatic environments. However, related compounds, such as other benzophenone (B1666685) derivatives used as UV filters, have been detected in surface water, groundwater, and sediments. For example, benzophenone-3 (BP-3) is frequently found in aquatic systems due to its widespread use in sunscreens. acs.org The presence of these related compounds suggests that chlorinated benzophenones could potentially contaminate water bodies through various pathways, including industrial effluent and wastewater discharge.

Given its predicted lipophilic nature, if this compound were present in aquatic systems, it would likely adsorb to suspended solids and accumulate in sediments. Chlorinated organic compounds, in general, exhibit strong sorption to sediment, which can act as a long-term sink and a potential source for bioaccumulation in aquatic organisms. umich.edunih.gov

Specific data on the concentration of this compound in soil are not available. The behavior of this compound in terrestrial environments would be largely governed by its sorption characteristics. Analogous compounds like trichlorobenzenes are known to adsorb strongly to soil organic matter. tpsgc-pwgsc.gc.ca This suggests that this compound would likely exhibit limited mobility in soil profiles, with a higher tendency to remain in the upper soil layers rich in organic carbon. Soil-water interactions would therefore be influenced by the organic content of the soil, with higher organic matter content leading to greater retention and reduced leaching into groundwater.

The potential for atmospheric presence and long-range transport of this compound is an area requiring further research. For semi-volatile organic compounds, atmospheric transport is a significant pathway for global distribution. ethz.chsemanticscholar.orgepj-conferences.org The volatility of this compound will be a key determinant of its atmospheric mobility. While specific data is lacking, the vapor pressure of related compounds like 1,2,3-trichlorobenzene (B84244) is relatively low, suggesting that volatilization from soil and water surfaces may be a slow process. tpsgc-pwgsc.gc.ca However, even compounds with low vapor pressure can undergo long-range atmospheric transport if they are persistent in the atmosphere. ethz.ch The atmospheric lifetime of this compound would depend on its reactivity with atmospheric oxidants such as hydroxyl radicals. researchgate.net

Inter-Compartmental Partitioning and Mobility Studies

Studies on other chlorinated phenols and hydrophobic compounds have shown that sorption is strongly correlated with the organic carbon content of soils and sediments. nih.govnih.gov The sorption mechanism for such compounds often involves partitioning into the organic matter phase. umich.edu It is also possible for polar functional groups on the molecule to interact with mineral surfaces, although for nonpolar compounds, partitioning to organic matter is typically the dominant process. nih.gov

Table 1: Physicochemical Properties and Sorption Coefficients of Analogous Compounds

| Compound | Log Kow | Water Solubility (mg/L) | Vapor Pressure (mm Hg) | Log Koc | Reference |

| 1,2,3-Trichlorobenzene | 4.0 | 15 | 0.02 | 3.2 - 4.0 | tpsgc-pwgsc.gc.canih.gov |

| 1,2,3,5-Tetrachlorobenzene | 4.66 | 5.1 | 1.6 x 10-3 | - | nih.gov |

| Benzophenone-3 | 3.8 | - | - | - | acs.org |

Note: Data for this compound is not available. The table presents data for analogous compounds to provide an estimate of potential environmental behavior.

The potential for this compound to leach into subsurface environments and contaminate groundwater is expected to be low. This is based on the prediction of its strong sorption to soil organic matter. Chemicals with high Koc values are less mobile in soil and are less likely to be transported to groundwater with infiltrating water.

Research on the leaching of other benzophenone derivatives has indicated limited mobility in soil. For instance, one study found that several benzophenones did not penetrate deep into the soil column, suggesting a low potential to contaminate aquifers. nih.gov The strong adsorption of this compound to soil particles would significantly retard its downward movement, making it less of a threat to groundwater resources unless the soil has very low organic matter content or in cases of direct, high-concentration spills.

Information on Environmental Accumulation of this compound Not Currently Available

Comprehensive searches of available scientific literature and environmental data sources did not yield specific information on the environmental accumulation mechanisms and pathways of the chemical compound this compound. While research exists for the broader class of compounds known as benzophenones and other chlorinated organic compounds, data pertaining specifically to the 2,3',5'-trichloro isomer of benzophenone is not present in the accessed resources.

General principles of environmental science suggest that a chlorinated compound like this compound could exhibit persistence in the environment and have a tendency to bioaccumulate due to its likely lipophilic (fat-soluble) nature. Such compounds can be transported through various environmental compartments including water, soil, and air, and may accumulate in the fatty tissues of organisms, potentially biomagnifying up the food chain.

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or a thorough analysis of its environmental accumulation mechanisms and pathways as requested. The behavior of individual chemical isomers can vary significantly, and making assumptions based on related compounds would not be scientifically rigorous.

Further research and targeted analytical studies would be necessary to determine the specific environmental fate and bioaccumulation potential of this compound. At present, this information is not available in the public scientific domain based on the conducted searches.

Degradation and Transformation Pathways of 2,3 ,5 Trichlorobenzophenone in Environmental Systems

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For chlorinated aromatic compounds like 2,3',5'-Trichlorobenzophenone, these mechanisms primarily include photolysis, hydrolysis, and advanced oxidation processes.

Photolytic Transformation Processes

Photolysis is the decomposition of a molecule by light. This process can occur directly, where the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

Direct photolysis of chlorinated aromatic compounds typically involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of carbon-chlorine bonds. The quantum yield, which is the efficiency of a photochemical process, is a critical parameter for determining the rate of direct photolysis. However, specific studies determining the quantum yield for the direct photolysis of this compound are not documented in available scientific literature.

Indirect photolysis can be a significant degradation pathway in natural waters containing dissolved organic matter (DOM). DOM can act as a photosensitizer, absorbing sunlight and producing reactive oxygen species such as singlet oxygen and hydroxyl radicals. These reactive species can then react with and degrade this compound. While this is a known phenomenon for many organic pollutants, specific studies quantifying the rates and mechanisms of photosensitized reactions for this compound are not available.

The photodegradation of chlorinated benzophenones is expected to proceed through reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic rings. This would lead to the formation of dichlorobenzophenones, monochlorobenzophenones, and ultimately benzophenone (B1666685). Further degradation could lead to the cleavage of the carbonyl bridge and the formation of benzoic acid derivatives. However, without experimental data, the specific photodegradation products of this compound remain unconfirmed.

Hydrolytic Stability and Hydrolysis Kinetics

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The benzophenone structure is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-chlorine bonds on the aromatic rings are also resistant to hydrolysis. Therefore, this compound is expected to be hydrolytically stable, and this degradation pathway is likely to be insignificant in the environment. No specific data on the hydrolysis kinetics of this compound could be found.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs, such as UV/H₂O₂, Fenton, and photo-Fenton processes, are known to be effective in degrading a wide range of persistent organic pollutants.

While no studies have specifically investigated the degradation of this compound using AOPs, it is anticipated that these methods would be effective. The highly reactive hydroxyl radicals can attack the aromatic rings, leading to hydroxylation, dechlorination, and eventual mineralization to carbon dioxide, water, and inorganic chlorides. The efficiency of AOPs would depend on various factors, including the specific AOP used, pH, temperature, and the presence of other substances in the water matrix.

Table 1: Potential Degradation Pathways and Products of this compound (Hypothetical)

| Degradation Pathway | Potential Intermediate Products | Potential Final Products |

| Photolysis | Dichlorobenzophenones, Monochlorobenzophenone, Benzophenone | Benzoic acid derivatives, CO₂, H₂O, HCl |

| Hydrolysis | Not a significant pathway | - |

| Advanced Oxidation Processes | Hydroxylated and dechlorinated intermediates | CO₂, H₂O, HCl |

Biotic Degradation Processes of this compound in Environmental Systems

The biological breakdown of persistent organic pollutants like chlorinated benzophenones is a critical area of environmental research. While specific studies detailing the degradation pathways of this compound are limited, the mechanisms can be inferred from research on other structurally similar chlorinated aromatic compounds, such as chlorobenzenes and chlorophenols. Microorganisms have evolved sophisticated enzymatic systems to break down these complex molecules, typically under either aerobic or anaerobic conditions.

Microbial Degradation Pathways

Microbial degradation is the primary mechanism for the natural attenuation of chlorinated aromatic compounds in the environment. The specific pathways depend heavily on the environmental conditions, particularly the presence or absence of oxygen, and the indigenous microbial communities present. iaea.orgepa.gov

Under aerobic conditions, the microbial degradation of chlorinated aromatic compounds is typically an oxidative process. nih.gov Bacteria utilize oxygenase enzymes to initiate the attack on the aromatic ring, making it more susceptible to further breakdown. eurochlor.orgmicrobe.com

The common aerobic degradation pathway for chloroaromatics like trichlorobenzene involves the following key steps:

Dioxygenation : The process begins with the enzymatic insertion of two hydroxyl groups onto the aromatic ring, a reaction catalyzed by dioxygenases. This step converts the stable aromatic structure into a more reactive cis-dihydrodiol. researchgate.net

Dehydrogenation : The cis-dihydrodiol is then rearomatized by a dehydrogenase enzyme to form a substituted catechol (a benzene (B151609) ring with two adjacent hydroxyl groups). For instance, 1,2,4-trichlorobenzene is converted to 3,4,6-trichlorocatechol. researchgate.net

Ring Cleavage : The chlorinated catechol intermediate undergoes oxygenolytic ring cleavage, which is the critical step that breaks open the aromatic ring. This is accomplished by ring-cleaving dioxygenases, leading to the formation of linear aliphatic acids. researchgate.netnih.gov

Further Metabolism : These linear intermediates, such as chloromuconate, are then further metabolized through common cellular pathways like the tricarboxylic acid (TCA) cycle, ultimately leading to carbon dioxide, water, and chloride ions. researchgate.netnih.gov

Certain bacterial strains, including those from the genera Pseudomonas and Burkholderia, have been identified as capable of degrading trichlorobenzenes and other chloroaromatics through these oxidative pathways. nih.govresearchgate.net

Table 1: Key Stages in Aerobic Degradation of a Model Trichlorinated Aromatic Compound (1,2,4-Trichlorobenzene)

| Stage | Process | Key Enzyme Class | Intermediate/Product |

| 1 | Initial Oxidation | Dioxygenase | cis-3,4,6-Trichloro-1,2-dihydroxycyclohexa-3,5-diene |

| 2 | Rearomatization | Dehydrogenase | 3,4,6-Trichlorocatechol |

| 3 | Ring Fission | Catechol 1,2-dioxygenase | 2,3,5-Trichloromuconate |

| 4 | Mineralization | Various | TCA Cycle Intermediates, CO₂, Cl⁻ |

In anaerobic environments, such as deep sediments and contaminated aquifers, the primary mechanism for the breakdown of highly chlorinated compounds is reductive dechlorination. nih.govmicrobe.com In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. eurochlor.org This process, also known as halorespiration, is a key step in the detoxification of these pollutants as it typically results in less chlorinated and less toxic congeners. eurochlor.org

The reductive dechlorination of highly chlorinated benzenes like hexachlorobenzene (HCB) has been well-documented and serves as a model for other polychlorinated aromatics. The process occurs sequentially, with the number of chlorine substituents decreasing over time. For example, HCB can be dechlorinated to pentachlorobenzene, then to tetrachlorobenzenes, and subsequently to trichlorobenzenes like 1,3,5-trichlorobenzene. nih.gov Specialized anaerobic bacteria, most notably from the genus Dehalococcoides, are known to carry out these transformations. nih.govmicrobe.com

While higher chlorinated benzenes are readily dechlorinated, the process often becomes slower or halts at lower levels of chlorination, such as di- or mono-chlorinated benzenes, which can be more persistent under anaerobic conditions. nih.govmicrobe.com

Table 2: Example of Sequential Reductive Dechlorination Pathway of Hexachlorobenzene in Anaerobic Sludge

| Step | Parent Compound | Product(s) | Pathway Description |

| 1 | Hexachlorobenzene | Pentachlorobenzene | Initial dechlorination |

| 2 | Pentachlorobenzene | 1,2,3,5-Tetrachlorobenzene | Major pathway intermediate |

| 3 | 1,2,3,5-Tetrachlorobenzene | 1,3,5-Trichlorobenzene | Major end product (>90% accumulation) |

| 2a | Pentachlorobenzene | 1,2,4,5-Tetrachlorobenzene | Minor pathway intermediate |

| 3a | 1,2,4,5-Tetrachlorobenzene | 1,2,4-Trichlorobenzene | Minor pathway intermediate |

| 4a | 1,2,4-Trichlorobenzene | Dichlorobenzenes | Further dechlorination |

Data sourced from studies on anaerobic sewage sludge. nih.gov

Enzymatic Biotransformation and Enzyme Characterization

The microbial degradation of this compound relies on specific enzymes that catalyze the key steps of dechlorination and ring cleavage. The characterization of these enzymes is fundamental to understanding the metabolic logic and potential for bioremediation.

Enzymes that remove chlorine atoms from aromatic rings are known as dehalogenases. The type of enzyme involved varies between aerobic and anaerobic pathways.

Reductive Dehalogenases : These are the key enzymes in anaerobic reductive dechlorination. They are often complex, membrane-associated enzyme systems that transfer electrons to the chlorinated substrate, leading to the cleavage of the carbon-chlorine bond. nih.gov Many reductive dehalogenases are corrinoid (vitamin B12) and iron-sulfur cluster-containing proteins. nih.gov The genes encoding these enzymes have been identified in bacteria like Dehalococcoides mccartyi, which possesses a large number of reductive dehalogenase homologous genes, allowing it to dechlorinate a wide range of chlorinated compounds. nih.gov

Oxygenases : In aerobic pathways, monooxygenase or dioxygenase enzymes can initiate dechlorination. For example, some systems hydroxylate the aromatic ring at a chlorinated position, leading to an unstable intermediate that spontaneously eliminates the chlorine atom. nih.gov The FADH₂-dependent 2,4,5-trichlorophenol-4-monooxygenase (TftD) is an example of an enzyme that performs such an oxidative dehalogenation. nih.gov

Hydrolytic Dehalogenases : These enzymes catalyze the replacement of a chlorine atom with a hydroxyl group from water. eurochlor.org For example, 4-chlorobenzoate dehalogenase hydrolytically removes chlorine from 4-chlorobenzoate to form 4-hydroxybenzoate. nih.gov

After initial hydroxylation under aerobic conditions, the aromatic ring of a chlorinated intermediate is cleaved by powerful enzymes known as ring-cleaving dioxygenases. These enzymes are critical for breaking down the stable aromatic core into aliphatic products that can enter central metabolism. researchgate.netasm.org They are broadly classified into two main types based on where they cleave the ring relative to the hydroxyl groups. nih.gov

Intradiol Dioxygenases : These enzymes cleave the aromatic ring between the two hydroxyl groups of a catechol intermediate (ortho cleavage). researchgate.netnih.gov They typically contain a non-heme Fe(III) ion in their active site, which is essential for catalysis. researchgate.net This cleavage results in the formation of cis,cis-muconic acid derivatives. researchgate.net

Extradiol Dioxygenases : These enzymes cleave the ring at a bond adjacent to one of the hydroxyl groups (meta cleavage). researchgate.netnih.gov Their active site usually contains a non-heme Fe(II) ion or sometimes other divalent metal ions. researchgate.net The products of extradiol cleavage are 2-hydroxymuconic semialdehyde derivatives. researchgate.net

The mode of ring cleavage is a crucial determinant of the subsequent metabolic pathway and can be influenced by the specific substituents on the aromatic ring. nih.gov

Table 3: Comparison of Ring Cleavage Dioxygenase Enzyme Systems

| Feature | Intradiol Dioxygenases | Extradiol Dioxygenases |

| Cleavage Position | Between hydroxyl groups (Ortho) | Adjacent to a hydroxyl group (Meta) |

| Metal Cofactor | Non-heme Fe(III) | Non-heme Fe(II) or other divalent metals |

| Typical Substrate | Catechols | Catechols, dihydroxybiphenyls |

| Typical Product | cis,cis-Muconic acids | 2-Hydroxymuconic semialdehydes |

Characterization and Fate of Microbial Metabolites

Direct microbial metabolism of this compound has not been extensively documented in scientific literature. However, studies on analogous chlorinated benzophenone compounds and other chlorinated aromatic hydrocarbons provide insights into potential metabolic pathways and the resulting intermediate products. The characterization of these metabolites is crucial for understanding the complete environmental fate of the parent compound, as they may exhibit their own toxicological properties and persistence.

Microbial degradation of chlorinated aromatic compounds often proceeds through pathways aimed at cleaving the aromatic rings and removing chlorine substituents. For benzophenone-related structures, metabolic transformations can include hydroxylation, demethylation, and cleavage of the carbonyl bridge.

For instance, in the biodegradation of the UV filter benzophenone-3, two primary metabolites have been identified under various redox conditions: 2,4-dihydroxybenzophenone and 4-cresol. The formation of 2,4-dihydroxybenzophenone occurs through the O-demethylation of the methoxy group on the parent compound. This initial transformation is followed by the cleavage of the benzophenone structure, leading to the formation of 4-cresol nih.gov.

In another study focusing on 2-amino-5-chlorobenzophenone, a photodegradation product of diazepam, bacterio-plankton were found to mineralize the amine substituent, indicated by a significant increase in ammonium (B1175870) concentration nih.govrsc.org. While specific intermediate organic metabolites were not detected, this suggests a complete breakdown of at least part of the molecule by the microbial community nih.gov.

The fate of these microbial metabolites is varied. Some may be readily mineralized to carbon dioxide, water, and inorganic chloride, thus representing a complete detoxification pathway. Others, however, may be more persistent than the parent compound or may be subject to further microbial transformation. The environmental persistence and potential for bioaccumulation of these metabolites are key areas for further research to fully assess the environmental impact of this compound.

Table 1: Potential Microbial Metabolites of Chlorinated Benzophenones based on Analogous Compounds

| Parent Compound | Observed Metabolite(s) | Transformation Pathway | Reference |

| Benzophenone-3 | 2,4-dihydroxybenzophenone, 4-cresol | O-demethylation, ring cleavage | nih.gov |

| 2-amino-5-chlorobenzophenone | Ammonium (from mineralization) | Mineralization of amine group | nih.govrsc.org |

Influence of Environmental Factors on Degradation Rates and Pathways

The degradation of this compound in the environment is significantly influenced by a variety of abiotic and biotic factors. These factors can affect not only the rate of degradation but also the specific transformation pathways that occur, leading to different sets of intermediate products.

Redox Conditions: Redox potential is a critical factor in the microbial degradation of chlorinated compounds. Studies on benzophenone-3 have shown that anaerobic conditions can be more favorable for its biodegradation compared to oxic conditions. The biodegradation half-life of benzophenone-3 was found to be shorter under sulfate-reducing and Fe(III)-reducing conditions than under oxic or nitrate-reducing conditions nih.gov. This suggests that anaerobic environments, such as sediments and certain subsurface soils, may be important sinks for chlorinated benzophenones.

Presence of Other Organic Substrates: The presence of other organic compounds can influence the microbial degradation of a target pollutant. In a study on the transformation of 2-amino-5-chlorobenzophenone by riverine bacterio-plankton, the presence of an alternative organic substrate (a peptide) had a variable effect. In one river water sample, the degradation of the chlorobenzophenone was enhanced in the presence of the peptide, while in another, its removal was decreased as the microbial community preferentially degraded the peptide nih.gov. This highlights the complexity of microbial metabolism in natural environments where multiple carbon sources are available.

pH and Temperature: Although specific data for this compound is unavailable, the degradation of many organic pollutants is known to be pH and temperature-dependent. These factors affect microbial activity and the rates of chemical reactions such as hydrolysis. For instance, the acid hydrolysis of diazepam leads to the formation of 2-(N-methylamino)-5-chlorobenzophenone, and its subsequent reactions are influenced by HCl concentration and temperature nih.gov.

Table 2: Influence of Environmental Factors on the Degradation of Benzophenone Derivatives

| Environmental Factor | Effect on Degradation | Compound Studied | Reference |

| Redox Conditions | Anaerobic conditions (sulfate and Fe(III)-reducing) led to a shorter half-life compared to oxic conditions. | Benzophenone-3 | nih.gov |

| Co-existing Substrates | Presence of a peptide enhanced degradation in one water body but decreased it in another. | 2-amino-5-chlorobenzophenone | nih.gov |

| Light (Photosensitization) | Benzophenone can act as a photosensitizer, accelerating the photodegradation of other compounds. | Benzophenone | mdpi.com |

| pH and Temperature | Affects rates of chemical hydrolysis and microbial activity. | Diazepam (leading to a chlorobenzophenone) | nih.gov |

Advanced Analytical Methodologies for 2,3 ,5 Trichlorobenzophenone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical separation, enabling the isolation of target analytes from complex mixtures. For a compound like 2,3',5'-trichlorobenzophenone, which may coexist with other structurally similar chlorinated organic compounds, high-resolution separation is paramount for accurate quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including halogenated compounds like this compound. chemijournal.com The GC component separates compounds based on their volatility and interaction with a stationary phase, while the MS component fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing both identification and quantification. conquerscientific.com

In a typical GC-MS analysis for chlorinated pesticides or similar compounds, a sample extract is injected into the GC system, where it is vaporized. mdpi.com The compounds are then carried by an inert gas (e.g., helium or hydrogen) through a long, thin capillary column. The choice of column is critical for separating isomers. conquerscientific.com For chlorinated aromatic compounds, a non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often employed.

The mass spectrometer, commonly a single quadrupole or a more advanced triple quadrupole (MS/MS) system, serves as the detector. thermofisher.com Electron impact (EI) is the standard ionization technique, which produces a characteristic and reproducible fragmentation pattern that acts as a chemical fingerprint for the compound. scispace.com For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the phenyl rings, as well as the sequential loss of chlorine atoms. Tandem mass spectrometry (GC-MS/MS) significantly enhances selectivity and sensitivity, which is particularly useful for analyzing trace levels in complex matrices by monitoring specific precursor-to-product ion transitions. mdpi.comhpst.cz

| Parameter | Typical Specification for Chlorinated Aromatic Compound Analysis |

| GC System | TRACE 1310 GC or equivalent |

| Column | TraceGOLD TG-Dioxin, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector | Splitless mode, 280 °C |

| Oven Program | Initial 100°C, ramp to 270°C, hold for several minutes |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., TSQ 9610) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Acquisition Mode | Selected Reaction Monitoring (SRM) for MS/MS |

This table presents typical parameters used for the analysis of related chlorophenolic compounds, which would serve as a starting point for method development for this compound. thermofisher.com

While GC-MS is highly effective, liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly for compounds that might be thermally unstable or for matrices where direct injection is more amenable to a liquid phase. frontiersin.org LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. longdom.org For benzophenone (B1666685) derivatives, reversed-phase LC is common, where a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used with a non-polar stationary phase (e.g., C18). thermofisher.com

The development of LC coupled with tandem mass spectrometry (LC-MS/MS) has become a method of choice for the ultra-trace analysis of many organic contaminants. researchgate.netub.edu Electrospray ionization (ESI) is a common interface that transfers the analytes from the liquid phase to the gas phase as ions, which can then be analyzed by the mass spectrometer. nih.gov The high sensitivity of LC-MS/MS allows for the detection of benzophenones and their metabolites at very low concentrations (e.g., µg/L or ng/L levels) in complex biological and environmental samples. nih.govnih.gov

A key advantage of LC-MS/MS is its ability to resolve structural isomers that may be difficult to separate by GC alone. thermofisher.com By carefully optimizing the chromatographic conditions (e.g., mobile phase composition, gradient, and column chemistry), baseline separation of isomers can often be achieved, which is essential for unambiguous quantification. nih.gov

| Parameter | Typical Specification for Benzophenone Derivative Analysis |

| LC System | UHPLC System (e.g., Vanquish Horizon) |

| Column | Reversed-phase C18 or Biphenyl column (e.g., 50 mm x 2.0 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with formic acid or ammonium (B1175870) formate) and Methanol/Acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| MS System | Triple Quadrupole or Hybrid Ion Trap Mass Spectrometer (e.g., 4000 Q TRAP™) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table summarizes typical LC-MS/MS parameters for the analysis of benzophenone-type compounds, which are applicable for developing a method for this compound. thermofisher.comresearchgate.netnih.gov

The term "hyphenated technique" refers to the online coupling of a separation method with a spectroscopic detection method, such as GC-MS or LC-MS. chemijournal.comslideshare.net This combination leverages the strengths of both techniques: the chromatograph separates the components of a mixture, and the spectrometer provides detailed information for identification and quantification. slideshare.net This synergy provides a much higher degree of certainty in analytical results than either technique could achieve alone.

The power of hyphenation lies in its ability to generate two-dimensional data. For any given time in the chromatographic run, a full mass spectrum can be obtained, allowing for both the confirmation of known target compounds and the identification of unknown substances. This is a significant advantage over simpler detectors. chemijournal.com

Beyond the standard GC-MS and LC-MS, more advanced hyphenated systems exist, such as GC-IR (Infrared Spectroscopy) or LC-NMR (Nuclear Magnetic Resonance). scholarsrepository.com These techniques provide complementary structural information. For example, while MS provides data on molecular weight and fragmentation, IR can confirm the presence of specific functional groups, and NMR can provide a complete map of the molecule's carbon-hydrogen framework. scispace.comscholarsrepository.com Such multi-hyphenated approaches (e.g., LC-MS-NMR) offer unparalleled analytical power for the structural elucidation of complex molecules, impurities, or metabolites.

Spectroscopic Characterization Techniques for Structural Elucidation and Monitoring

Spectroscopic techniques are indispensable for determining the precise molecular structure of a compound. By probing how molecules interact with electromagnetic radiation, these methods can map out functional groups and the connectivity of atoms, providing unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. While direct experimental spectra for this compound are not widely published, its structure allows for the prediction of a distinct spectral pattern.

In a ¹H NMR spectrum, the protons on the two aromatic rings would appear in the aromatic region (typically 7.0-8.0 ppm).

Ring A (2,5-dichlorophenyl ring): This ring has three protons. The proton at C4 would be a doublet of doublets (dd) due to coupling with H3 and H6. The protons at C3 and C6 would also likely appear as distinct signals, with their multiplicity determined by coupling to their neighbors.

Ring B (3'-chlorophenyl ring): This ring has four protons. Their chemical shifts and splitting patterns would be characteristic of a meta-substituted benzene (B151609) ring.

In the ¹³C NMR spectrum, this compound would show 13 distinct signals, one for each unique carbon atom. The carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the 190-200 ppm region. The carbons bonded to chlorine would also have their chemical shifts influenced significantly.

| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) Range | Expected Multiplicity (¹H NMR) |

| ¹H | Protons on 2,5-dichlorophenyl ring | ~7.3 - 7.8 | Doublets, Doublet of doublets |

| ¹H | Protons on 3'-chlorophenyl ring | ~7.2 - 7.7 | Multiplets |

| ¹³C | Carbonyl Carbon (C=O) | ~190 - 197 | N/A |

| ¹³C | Aromatic Carbons (C-Cl) | ~130 - 140 | N/A |

| ¹³C | Aromatic Carbons (C-H, C-C) | ~125 - 135 | N/A |

This table presents predicted NMR data for this compound based on general principles and data from similar chlorinated and benzophenone-containing structures. rsc.orgchemicalbook.comchemicalbook.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the structure.

For this compound, the most prominent and characteristic peak in its IR spectrum would be the strong absorption from the carbonyl (C=O) group stretch. In substituted benzophenones, this band typically appears in the range of 1640-1670 cm⁻¹. aip.org The exact position is influenced by the electronic effects of the chlorine substituents. Other key vibrational modes that would be observed include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aromatic C=C ring stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: Generally observed in the 600-800 cm⁻¹ region.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings that might be weak in the IR spectrum. A comparative study on bromo-substituted benzophenones demonstrated that the position of the halogen substituent relative to the carbonyl group influences the C=O stretching frequency, a principle that would also apply to chloro-substituted isomers. aip.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1640 - 1670 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Ring Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

This table lists the expected vibrational frequencies for this compound based on data from benzophenone and its substituted derivatives. aip.orgresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the photochemical behavior of compounds like this compound. The absorption of UV radiation by the molecule can induce electronic transitions, leading to photochemical reactions such as degradation or transformation.

The UV-Vis spectrum of a benzophenone derivative is primarily characterized by absorptions arising from the carbonyl group and the aromatic rings. The carbonyl chromophore typically exhibits a weak n→π* transition at longer wavelengths (around 270-300 nm) and a much stronger π→π* transition at shorter wavelengths. masterorganicchemistry.com The presence of chlorine atoms on the phenyl rings can influence the position and intensity of these absorption bands, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift.

In photochemical studies, UV-Vis spectroscopy is employed to monitor the disappearance of the parent compound and the appearance of photoproducts over time upon irradiation with a light source of a specific wavelength. For instance, studies on other chlorinated benzophenones, such as benzophenone-3 (BP-3), have utilized UV-Vis analysis to track their transformation in chlorinated water. nih.gov The formation of chlorinated byproducts was confirmed through changes in the UV-Vis spectra, alongside mass spectrometry data. nih.gov

A hypothetical photochemical degradation study of this compound could yield data similar to that presented in Table 1. By measuring the absorbance at the wavelength of maximum absorption (λmax) for this compound at various time intervals during UV irradiation, the rate of degradation can be determined.

Table 1: Hypothetical UV-Vis Absorbance Data for Photochemical Degradation of this compound

| Irradiation Time (minutes) | Absorbance at λmax | Concentration (µM) |

| 0 | 0.850 | 50.0 |

| 15 | 0.638 | 37.5 |

| 30 | 0.425 | 25.0 |

| 60 | 0.213 | 12.5 |

| 120 | 0.053 | 3.1 |

This data allows for the calculation of photochemical quantum yields and degradation kinetics, providing crucial insights into the environmental fate and persistence of this compound.

Electrochemical and Other Advanced Detection Methods

Electrochemical methods offer highly sensitive and selective alternatives for the detection of electroactive compounds like this compound. The carbonyl group and the chlorinated aromatic system are susceptible to reduction or oxidation at an electrode surface under an applied potential.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a powerful combination for analyzing halogenated benzophenones. nih.gov In this technique, the sample is first separated by HPLC, and the eluting analytes are passed through an electrochemical detector. The detector, often equipped with a glassy carbon electrode, applies a specific potential at which the target analyte undergoes an electrochemical reaction (oxidation or reduction), generating a measurable current that is proportional to its concentration. nih.gov This method has been successfully applied to determine aminohalogenbenzophenones in biological fluids with detection limits in the picogram per milliliter range. nih.gov

Voltammetric techniques , such as Differential Pulse Voltammetry (DPV), are another advanced electrochemical approach. These methods can directly determine the concentration of an analyte in a solution by measuring the current response to a changing potential. Studies on benzophenone and its derivatives have demonstrated that the carbonyl group can be electrochemically reduced. jfda-online.com The reduction potential and peak current can be used for qualitative and quantitative analysis, respectively. For this compound, the presence of chlorine atoms would likely influence the reduction potential compared to the parent benzophenone molecule.

Table 2: Illustrative Parameters for Electrochemical Detection of Benzophenone Derivatives

| Analytical Technique | Electrode Material | Mode | Typical Potential (V vs. Ag/AgCl) | Limit of Detection (LOD) |

| HPLC-ED | Glassy Carbon | Oxidative | +1.3 | 750 pg/mL nih.gov |

| DPV | Carbon-Epoxy Composite | Reductive | -1.5 to -2.0 | 10 ppm jfda-online.com |

These electrochemical methods are advantageous due to their high sensitivity, relatively low cost, and potential for miniaturization for in-field applications.

Method Validation, Quality Assurance, and Interlaboratory Comparisons

To ensure the reliability and comparability of analytical data for this compound, rigorous method validation, quality assurance (QA), and quality control (QC) procedures are essential.

Method Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. pharmaguideline.com Key validation parameters, as often stipulated by guidelines from organizations like the International Council for Harmonisation (ICH), include: pharmaguideline.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. youtube.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). youtube.comnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Typical Method Validation Acceptance Criteria for an HPLC Method

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

Quality Assurance (QA) and Quality Control (QC) involve a set of systematic actions to ensure that the analytical measurements meet defined standards of quality. env.go.jpglwb.com This includes the regular analysis of blanks to check for contamination, the use of certified reference materials (CRMs) to verify accuracy, and the analysis of duplicate samples to monitor precision. env.go.jpepa.gov A comprehensive QA/QC program ensures the integrity of the data from sample collection to final reporting. dtic.milucf.edu

Interlaboratory Comparisons , also known as proficiency testing (PT), are a crucial component of external quality assessment. compalab.org In a PT scheme, a central organizer distributes identical, homogeneous samples to multiple laboratories. compalab.orgtandfonline.com Each laboratory analyzes the sample using their in-house methods and reports the results back to the organizer. The organizer then statistically evaluates the performance of each laboratory against a consensus value or a known reference value. lgcstandards.com Participation in PT schemes is often a requirement for laboratory accreditation (e.g., to ISO/IEC 17025) and provides an objective means of assessing and improving analytical performance. compalab.orglgcstandards.com For a compound like this compound, a PT scheme would help to ensure that data generated by different laboratories for environmental monitoring or research purposes are consistent and reliable.

Theoretical and Computational Investigations of 2,3 ,5 Trichlorobenzophenone

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Such studies would yield optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. Key electronic properties that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.

Furthermore, quantum chemical calculations can provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. The MEP map would highlight the electrophilic and nucleophilic sites on the molecule, which is essential for predicting intermolecular interactions. NBO analysis would provide information about charge transfer interactions within the molecule. While specific data for 2,3',5'-trichlorobenzophenone is absent, studies on structurally similar molecules, such as other chlorinated aromatic compounds, consistently utilize these theoretical tools to understand their fundamental properties. nih.govnih.gov

Interactive Data Table: Hypothetical Quantum Chemical Parameters Note: The following data is hypothetical and for illustrative purposes, as specific experimental or computational data for this compound was not found in the literature.

Prediction of Reactivity and Reaction Mechanisms (e.g., photolysis, hydrolysis)

Predictive studies on the reactivity and reaction mechanisms of this compound, including photolysis and hydrolysis, are not specifically documented in the available literature. However, general principles governing the degradation of chlorinated aromatic compounds can be applied to hypothesize its behavior.

Photolysis: Benzophenone (B1666685) and its derivatives are known to be photochemically active. The absorption of UV light can excite the molecule to a singlet or triplet state, leading to various reactions. For chlorinated benzophenones, photolysis can proceed via reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process often involves the abstraction of a hydrogen atom from the solvent or other organic molecules. The presence of multiple chlorine atoms on both phenyl rings of this compound suggests that multiple dechlorination steps could occur, leading to a series of less chlorinated benzophenone intermediates and eventually benzophenone itself. The specific mechanism and quantum yields would depend on the solvent and the presence of other substances that can act as hydrogen donors or photosensitizers.

Hydrolysis: The hydrolysis of chlorinated aromatic compounds is generally a slow process under typical environmental conditions. The carbon-chlorine bond in aryl chlorides is strong and not easily broken by water. The rate of hydrolysis can be influenced by pH and temperature. rsc.orgresearchgate.net For this compound, significant hydrolysis is not expected under neutral pH conditions. At elevated pH, nucleophilic substitution of chlorine by a hydroxyl group might be possible, but this would likely require harsh conditions. The carbonyl group could potentially influence the reactivity of the chlorine atoms, but without specific experimental or computational data, the exact hydrolysis pathway and rates remain speculative. Studies on other chlorinated compounds have shown that hydrolysis kinetics often follow first-order models. researchgate.netnih.gov

Molecular Dynamics Simulations of Environmental Interactions (e.g., sorption to surfaces)

Specific molecular dynamics (MD) simulations detailing the environmental interactions of this compound, such as its sorption to soil, sediment, or clay surfaces, have not been reported. However, MD simulations are a powerful tool for understanding the sorption mechanisms of organic pollutants at a molecular level.

For a hydrophobic molecule like this compound, sorption to soil organic matter and clay minerals is expected to be a significant environmental fate process. MD simulations could be used to model the interactions between the this compound molecule and various environmental surfaces. These simulations would typically involve placing the molecule in a simulation box with a model surface (e.g., a sheet of montmorillonite or kaolinite clay, or a model for humic substances) and water molecules. mdpi.commdpi.comnih.gov

The simulations would track the trajectory of the molecule over time, allowing for the calculation of interaction energies and the identification of preferred binding sites and orientations. Key interactions would likely include van der Waals forces and hydrophobic interactions between the chlorinated phenyl rings and the sorbent surface. For clay minerals, interactions with surface cations could also play a role. researchgate.net The results of such simulations would provide valuable insights into the mobility and bioavailability of this compound in the environment.

Modeling of Degradation Pathways and Prediction of Intermediate Species

Modeling of the specific degradation pathways and prediction of intermediate species for this compound are not available in the current scientific literature. However, based on the degradation of other chlorinated aromatic compounds and benzophenone derivatives, potential pathways can be proposed.

Photodegradation: As mentioned in section 6.2, photodegradation is likely to proceed through sequential reductive dechlorination. This would lead to the formation of various dichlorobenzophenone and monochlorobenzophenone isomers as primary intermediates. Further degradation could involve the cleavage of the benzophenone structure itself, potentially forming chlorinated benzoic acids and phenols.

Biodegradation: The biodegradation of highly chlorinated compounds is often slow and may require specialized microorganisms. chemrxiv.org The degradation pathway could be initiated by dioxygenase enzymes, which would add hydroxyl groups to the aromatic rings, leading to the formation of chlorinated catechols. These catechols could then undergo ring cleavage, eventually leading to mineralization. Reductive dechlorination under anaerobic conditions is another possible initial step in the biodegradation pathway. Without specific studies, the exact intermediates and the microbial consortia involved remain unknown. Studies on related compounds like benzophenone-3 have identified several transformation products in chlorinated water, highlighting the complexity of degradation pathways. nih.govacs.org

Interactive Data Table: Plausible Degradation Intermediates Note: The following is a list of plausible, but not experimentally confirmed, degradation intermediates of this compound.html

| Intermediate Class | Plausible Examples | Formation Pathway |

|---|---|---|

| Dichlorobenzophenones | 2,3'-Dichlorobenzophenone, 2,5'-Dichlorobenzophenone, 3',5'-Dichlorobenzophenone | Photolytic or microbial reductive dechlorination |

| Monochlorobenzophenones | 2-Chlorobenzophenone, 3'-Chlorobenzophenone, 5'-Chlorobenzophenone | Further reductive dechlorination |

| Chlorinated Catechols | - | Microbial dioxygenase activity |

| Chlorinated Benzoic Acids | - | Oxidative cleavage of the benzophenone structure |

Emerging Research Directions and Future Perspectives on 2,3 ,5 Trichlorobenzophenone

Integration of Omics Technologies in Biodegradation Research (e.g., Metabolomics, Metagenomics)

The biodegradation of recalcitrant compounds like 2,3',5'-Trichlorobenzophenone is a complex process governed by the metabolic activities of microbial communities. Omics technologies offer an unprecedented, in-depth view of the biological mechanisms involved, moving beyond the limitations of traditional culture-based studies. These approaches are essential for deciphering the metabolic pathways and genetic potential of microorganisms to tolerate and degrade chlorinated pollutants. mdpi.com

Metabolomics , the large-scale study of small molecules (metabolites), can identify the intermediate products formed during the breakdown of this compound. This is crucial for understanding the complete degradation pathway, identifying potential dead-end products, and assessing whether the intermediates are more or less toxic than the parent compound. For instance, metabolomic analyses have been successfully used to study the effects of organochlorine pesticides, revealing alterations in key metabolic pathways such as amino acid, sugar, and lipid metabolism in exposed organisms. nih.gov By applying techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can map the biotransformation steps, providing vital information for developing effective bioremediation strategies. mdpi.comnih.gov

Metagenomics involves the study of genetic material recovered directly from environmental samples. This culture-independent technique allows scientists to explore the entire genetic potential of a microbial community in a contaminated site. nih.gov For a compound like this compound, metagenomics can uncover novel genes and enzymes responsible for dechlorination and aromatic ring cleavage, which are critical steps in its degradation. morressier.com Whole-genome metagenomic studies can elucidate the taxonomic diversity of the microbes present and reveal the functional genes involved in the bioremediation of contaminants. nih.gov This knowledge can be used to identify robust microbial consortia or to engineer microorganisms with enhanced degradation capabilities. researchgate.net

The integration of these omics disciplines provides a powerful toolkit for future biodegradation research on this compound.

| Omics Technology | Application in this compound Research | Potential Findings |

| Metagenomics | Analysis of soil/sediment from contaminated sites. | Identification of novel microbial species and consortia with degradation potential; discovery of genes encoding dehalogenases and oxygenases. nih.govmorressier.com |

| Metatranscriptomics | Study of gene expression in microbial communities when exposed to the compound. | Understanding which degradation-related genes are actively expressed; identifying regulatory networks that control the breakdown process. |

| Metaproteomics | Analysis of the entire protein complement of the microbial community. | Identifying the specific enzymes (e.g., dehalogenases, dioxygenases) actively degrading the compound and their abundance. |

| Metabolomics | Tracking the formation and disappearance of metabolites over time. | Elucidation of the complete biodegradation pathway; identification of persistent or toxic intermediates. mdpi.comnih.gov |

Development of Novel Remediation and Decontamination Strategies Based on Degradation Insights

Insights gained from fundamental degradation studies are paving the way for innovative and effective remediation technologies for chlorinated aromatic compounds. Future strategies for this compound will likely involve a combination of chemical and biological methods tailored to specific site conditions.

Advanced Oxidation Processes (AOPs) are highly effective for the removal of refractory contaminants. acs.org AOPs, such as UV/chlorine or Fenton-based reactions, generate highly reactive radicals (e.g., hydroxyl radicals) that can non-selectively attack and break down the stable structure of chlorinated compounds. nih.govresearchgate.netmatec-conferences.org The UV/chlorine process, for example, has proven effective in degrading a wide range of synthetic organic compounds. osti.govcapes.gov.br For this compound, research could focus on optimizing AOPs to achieve complete mineralization to carbon dioxide, water, and inorganic chloride, thereby preventing the formation of hazardous byproducts. nih.gov

Bioremediation offers a more sustainable and cost-effective approach. Based on insights from omics studies, strategies like bioaugmentation (introducing specialized microorganisms to a contaminated site) and biostimulation (adding nutrients to stimulate indigenous microbial activity) can be developed. If specific bacterial or fungal strains, such as Phanerochaete chrysosporium or species from the genus Phlebia, are identified as effective degraders of similar organochlorines, they could be applied for the myco-remediation of this compound. nih.govresearchgate.netnih.gov

Hybrid Approaches that couple chemical and biological treatments are particularly promising. For example, a partial chemical oxidation step could be used to break down the highly chlorinated this compound into less chlorinated, more biodegradable intermediates. researchgate.net These intermediates could then be completely mineralized by a subsequent biological treatment step, combining the speed of chemical processes with the sustainability of bioremediation. researchgate.net

| Remediation Strategy | Mechanism of Action | Application to this compound |

| Advanced Oxidation | Generation of reactive oxygen species (e.g., •OH) to chemically degrade the molecule. matec-conferences.org | Rapid destruction in contaminated water via UV/H₂O₂ or ozonation, breaking the aromatic rings and C-Cl bonds. nih.gov |

| Bioremediation | Use of microorganisms (bacteria, fungi) to metabolize the compound. | In-situ treatment of contaminated soil and groundwater by stimulating native microbes or adding specialized strains. researchgate.net |

| Phytoremediation | Use of plants (e.g., poplar trees) to take up and degrade contaminants from soil and water. nih.gov | Long-term, low-cost remediation of large areas with low to moderate contamination levels. nih.gov |

| Chemical Reduction | Use of reducing agents like zero-valent iron (ZVI) to remove chlorine atoms. mdpi.com | In-situ treatment barriers where groundwater flows through reactive zones, converting the compound to less chlorinated forms. |

| Hybrid Methods | Combination of two or more strategies, e.g., chemical pre-treatment followed by biodegradation. researchgate.net | Enhancing overall efficiency by using AOPs to create more biodegradable products for microbial mineralization. |

Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Advanced Materials

Addressing the challenges posed by persistent pollutants like this compound requires a convergence of expertise from multiple scientific disciplines.

Chemistry plays a central role in synthesizing analytical standards, developing detection methods, and designing degradation pathways. Organic chemists can synthesize potential metabolites of this compound to confirm their presence in biodegradation studies. Physical chemists can investigate the kinetics and mechanisms of its degradation through processes like photolysis or advanced oxidation.

Environmental Science provides the context for understanding the compound's real-world impact. Environmental scientists study its fate and transport in ecosystems, its potential for bioaccumulation in food webs, and its ecological toxicity. This knowledge is essential for conducting accurate risk assessments and for determining when and where remediation is necessary. lu.se

Advanced Materials Science offers novel tools for remediation and decontamination. Researchers are developing innovative materials with high efficacy for removing or degrading chlorinated pollutants. This includes:

Nanomaterials: Nanoparticles, such as nano zero-valent iron (nZVI), offer a large surface area and high reactivity for the reductive dechlorination of chlorinated solvents. mdpi.comresearchgate.net

Advanced Adsorbents: Materials like graphene-based sorbents are being explored for their exceptional ability to adsorb organochlorine pesticides from water due to their ultrahigh surface area. jchemrev.com

Photocatalysts: Semiconductor nanomaterials are being used to harness light energy to drive the degradation of toxic pollutants, offering a green alternative for environmental remediation. mdpi.com

The synergy of these fields can lead to holistic solutions, such as developing sensor-equipped nanomaterial systems that can both detect and degrade this compound in situ.

| Discipline | Contribution to this compound Research |

| Chemistry | Synthesis of analytical standards and potential metabolites; development of detection methods; elucidation of chemical degradation mechanisms (e.g., photolysis, oxidation). |

| Environmental Science | Study of environmental fate, transport, and bioaccumulation; ecotoxicity testing; site characterization and risk assessment. lu.se |

| Materials Science | Development of novel adsorbents (e.g., graphene), catalysts (e.g., photocatalysts), and reactive materials (e.g., nano-iron) for remediation. jchemrev.commdpi.com |

Sustainable Chemical Practices in the Synthesis and Management of Chlorinated Benzophenones

The principles of green chemistry are increasingly influencing the lifecycle management of chemical compounds, from their creation to their disposal. yale.eduepa.gov Applying these principles to this compound and other chlorinated benzophenones is a critical future direction for minimizing their environmental footprint.

In synthesis , green chemistry focuses on reducing waste, avoiding hazardous solvents, and improving energy efficiency. sigmaaldrich.com Traditional syntheses of benzophenone (B1666685) derivatives, like Friedel-Crafts acylation, often use stoichiometric amounts of catalysts and chlorinated solvents. researchgate.netmdpi.com Future research will likely focus on developing catalytic methods that use less toxic and recyclable catalysts, employ safer solvents (like ionic liquids or water), or run at lower temperatures and pressures to conserve energy. sigmaaldrich.comgreenchemistry-toolkit.org The principle of "atom economy," which seeks to maximize the incorporation of reactant atoms into the final product, will guide the design of more efficient synthetic routes. acs.org

Another key principle is designing for degradation . acs.org This involves modifying the chemical structure of a molecule to make it more susceptible to environmental degradation after its intended use, without compromising its function. While challenging for a compound already in the environment, this forward-looking principle could guide the development of next-generation alternatives to persistent chlorinated benzophenones.

Lifecycle Assessment (LCA) is a comprehensive method for evaluating the environmental burdens of a product or process from "cradle to gate" or "cradle to grave." eurochlor.orgacs.org Conducting an LCA for this compound would involve quantifying the resource use and emissions associated with its production, use, and end-of-life management. eurochlor.orgeurochlor.org This analysis can identify hotspots in the lifecycle with the greatest environmental impact and guide efforts to create more sustainable management practices and regulations for the entire class of chlorinated chemicals. rsc.org

| Green Chemistry Principle | Application to Chlorinated Benzophenones |

| Prevention | Designing synthetic processes that minimize the generation of chlorinated waste streams. yale.edu |

| Atom Economy | Developing synthetic routes that maximize the incorporation of starting materials into the final product, reducing byproduct formation. acs.org |

| Less Hazardous Syntheses | Replacing hazardous reagents and solvents (e.g., chlorinated solvents) with safer alternatives. greenchemistry-toolkit.org |

| Design for Energy Efficiency | Using catalytic processes that operate at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com |

| Design for Degradation | Modifying molecular structures to enhance biodegradability after the product's functional life, preventing persistence. acs.org |

| Lifecycle Assessment | Evaluating the total environmental impact of production, use, and disposal to inform sustainable management strategies. eurochlor.orgacs.org |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,3',5'-Trichlorobenzophenone in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or stepwise chlorination of benzophenone derivatives. Key parameters include:

- Solvent selection : Use aprotic solvents (e.g., 1,4-dioxane or tetrahydrofuran) to stabilize intermediates .

- Temperature control : Maintain low temperatures (-5°C to 0°C) during halogenation steps to minimize side reactions .

- Catalyst optimization : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution efficiency.

- Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity ≥95% .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- HPLC/GC-MS : Quantify purity and detect impurities using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ identifies substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.1 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Elemental analysis : Validate molecular formula (C₁₃H₇Cl₃O) via combustion analysis .

Q. What safety protocols apply to handling chlorinated benzophenones in laboratories?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess electron density distribution and reactive sites .

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

- Spectroscopic validation : Compare computed IR/NMR spectra with experimental data to verify accuracy .

Q. How to resolve discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Control experiments : Replicate studies under identical conditions (solvent, concentration, temperature) .

- Internal standards : Use deuterated solvents or tetramethylsilane (TMS) for NMR calibration .

- Cross-lab validation : Collaborate with independent labs to compare datasets and identify instrumental biases .

Q. What experimental approaches study environmental degradation of polychlorinated benzophenones?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。